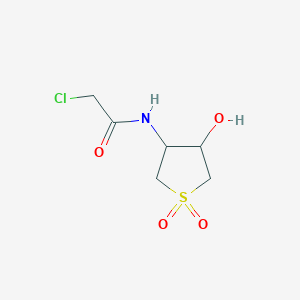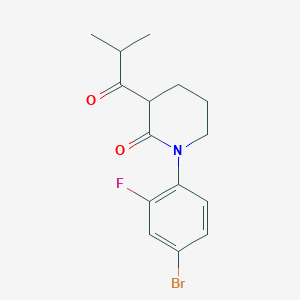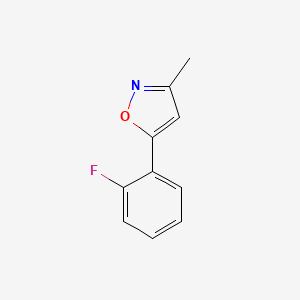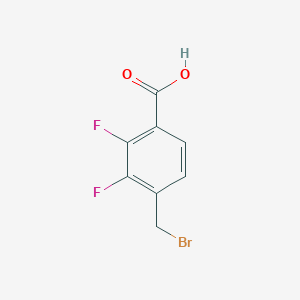
4-(Bromomethyl)-2,3-difluorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-2,3-difluorobenzoic acid is an organic compound with the molecular formula C8H5BrF2O2. It is a derivative of benzoic acid, where the benzene ring is substituted with bromomethyl and difluoromethyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2,3-difluorobenzoic acid typically involves the bromination of 2,3-difluorotoluene followed by oxidation. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromomethyl group. The resulting intermediate is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to form the carboxylic acid group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)-2,3-difluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted benzoic acids or benzyl derivatives.
Oxidation: Formation of difluorobenzoic acid or difluorobenzaldehyde.
Reduction: Formation of difluorobenzyl alcohol.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-2,3-difluorobenzoic acid is utilized in various scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)-2,3-difluorobenzoic acid involves its reactivity with nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for various substitution reactions. The difluoromethyl groups can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-(Bromomethyl)benzoic acid: Lacks the difluoromethyl groups, making it less electron-withdrawing.
2,3-Difluorobenzoic acid: Lacks the bromomethyl group, resulting in different reactivity.
4-(Chloromethyl)-2,3-difluorobenzoic acid: Similar structure but with a chloromethyl group instead of bromomethyl, leading to different reactivity and applications.
Uniqueness
4-(Bromomethyl)-2,3-difluorobenzoic acid is unique due to the combination of bromomethyl and difluoromethyl groups, which impart distinct electronic and steric properties. This makes it a valuable compound for specific synthetic applications and research studies.
Propiedades
Fórmula molecular |
C8H5BrF2O2 |
|---|---|
Peso molecular |
251.02 g/mol |
Nombre IUPAC |
4-(bromomethyl)-2,3-difluorobenzoic acid |
InChI |
InChI=1S/C8H5BrF2O2/c9-3-4-1-2-5(8(12)13)7(11)6(4)10/h1-2H,3H2,(H,12,13) |
Clave InChI |
RYHAKEGMEMELSE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1CBr)F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




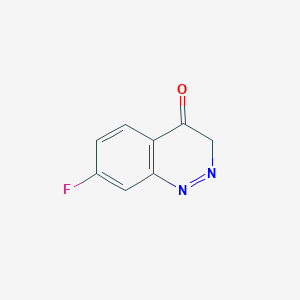
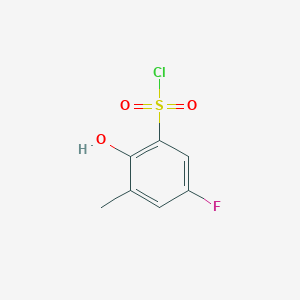
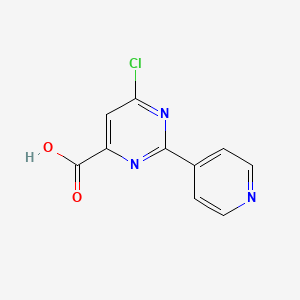
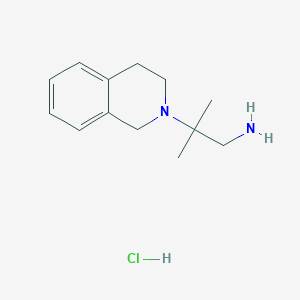

![3-[1-(3-Fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13199241.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperidine-2-carboxylic acid](/img/structure/B13199263.png)
![Ethyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13199287.png)
